

"Glucosamine Sulfate Potassium Chloride" long-term stability in aqueous solutions

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Compound of Interest

Compound Name: *Glucosamine Sulfate Potassium Chloride*

Cat. No.: *B1513142*

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Technical Support Center: Glucosamine Sulfate Potassium Chloride

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the long-term stability of **Glucosamine Sulfate Potassium Chloride** in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor influencing the stability of **Glucosamine Sulfate Potassium Chloride** in aqueous solutions?

The pH of the aqueous solution is a critical factor. Glucosamine demonstrates maximum stability in acidic conditions, with studies indicating optimal stability around pH 5.0.^[1]

Q2: How does temperature affect the stability of glucosamine solutions?

Temperature significantly impacts the degradation rate of glucosamine. Elevated temperatures accelerate the degradation process. The degradation follows first-order kinetics, and the rate constants increase with temperature.^{[2][3][4]} For instance, studies conducted in subcritical water (190 to 230°C) show a clear temperature dependence on the degradation rate.^{[2][3][4]} While these temperatures are extreme, they illustrate the principle that higher temperatures

lead to faster degradation. Long-term stability tests for a glucosamine hydrochloride reference standard were conducted at 4–8°C for up to 144 months, indicating that refrigerated conditions are suitable for long-term storage.[5]

Q3: What are the main degradation products of glucosamine in an aqueous solution?

The primary degradation product of glucosamine in aqueous solutions, particularly under heating, is 5-(hydroxymethyl)-furfural (5-HMF).[2][3][4] Under different pH conditions, other degradation products can be formed. At pH 8.5, for example, pyrazines, 3-hydroxypyridines, and pyrrole-2-carboxaldehyde have been identified.[6]

Q4: What is the expected shelf-life of a glucosamine sulfate solution under optimal conditions?

In a pH 5.0 buffer solution at 25°C, the degradation rate constant for glucosamine sulfate was estimated to be $5.93 \times 10^{-6} \text{ hr}^{-1}$, which corresponds to a t_{90} (the time for 10% degradation) of approximately 2.03 years.[1]

Q5: Does the presence of potassium chloride affect the stability of glucosamine sulfate in solution?

The primary stability concern is the glucosamine molecule itself. Potassium chloride is added to stabilize the glucosamine sulfate in its solid form, preventing degradation from moisture and improving shelf stability.[7] In solution, the presence of KCl may influence the ionic strength, but the core factors driving degradation (pH, temperature) remain the same. The solubility of glucosamine hydrochloride has been shown to decrease with the addition of KCl due to the common ion effect.[8]

Troubleshooting Guide

Issue	Possible Cause	Troubleshooting Steps
Rapid degradation of the glucosamine solution	Inappropriate pH: The pH of the solution may be too high or too low.	Verify the pH of your solution. Adjust to the optimal range of pH 5.0 for maximum stability. [1]
Elevated temperature: The solution is being stored at too high a temperature.	Store the aqueous solution at refrigerated temperatures (4-8°C) to slow down the degradation rate. [5]	
Exposure to light: Although not extensively documented in the provided results, light can be a factor in the degradation of many chemical compounds.	Store the solution in amber vials or protect it from light to minimize potential photodegradation.	
Unexpected peaks in analytical chromatogram (e.g., HPLC)	Formation of degradation products: The unexpected peaks are likely degradation products such as 5-HMF.	Confirm the identity of the degradation products using a reference standard (e.g., 5-HMF). Review storage conditions (pH, temperature) to minimize further degradation. [2] [3] [4]
Contamination: The solution may be contaminated.	Ensure proper handling and use of clean labware. Prepare a fresh solution and re-analyze.	
Inconsistent analytical results	Unstable solution: The glucosamine concentration is changing over the course of the experiment.	Prepare fresh solutions for each experiment or validate the stability of the solution over the experimental timeframe under your specific conditions. Sample and standard solutions for HPLC have been reported to be stable for one week. [9]

Improper analytical method:
The analytical method may not be stability-indicating.

Use a validated, stability-indicating HPLC method to separate the parent compound from its degradation products.
[\[9\]](#)

Quantitative Data Summary

Table 1: Degradation Kinetics of D-Glucosamine in Subcritical Water[\[2\]](#)[\[3\]](#)[\[4\]](#)

Temperature (°C)	Degradation Rate Constant (k, s ⁻¹)	Activation Energy (Ea, kJ/mol)	Pre-exponential Factor (A, s ⁻¹)
190 - 230	Temperature-dependent	130	2.11 x 10 ¹²

Table 2: Stability of Glucosamine Sulfate at 25°C in pH 5.0 Buffer[\[1\]](#)

Parameter	Value
Degradation Rate Constant (k)	5.93 x 10 ⁻⁶ hr ⁻¹
t ₉₀ (Time for 10% degradation)	~2.03 years

Experimental Protocols

1. Stability Testing of Glucosamine Sulfate in Aqueous Solution

This protocol is based on the methodology for evaluating the physicochemical stability of glucosamine sulfate.[\[1\]](#)

- Objective: To determine the degradation rate of glucosamine sulfate in aqueous solutions at different pH values and temperatures.
- Materials:
 - **Glucosamine Sulfate Potassium Chloride**

- Buffer solutions (e.g., citrate, phosphate) at various pH levels (e.g., 3, 5, 7, 9)
- High-purity water
- Temperature-controlled incubator or water bath
- Validated HPLC system with a suitable column (e.g., amino column) and detector (e.g., UV at 195 nm).^[9]
- Procedure:
 - Prepare stock solutions of glucosamine sulfate in the different buffer solutions.
 - Aliquot the solutions into sealed vials to prevent evaporation.
 - Place the vials in incubators set at different temperatures (e.g., 25°C, 40°C, 60°C).
 - At specified time intervals (e.g., 0, 1, 2, 4, 8, 12 weeks), withdraw a sample from each vial.
 - Analyze the concentration of the remaining glucosamine in each sample using a validated HPLC method.
 - Plot the natural logarithm of the glucosamine concentration versus time to determine the degradation rate constant (k) from the slope of the line.
 - Use the Arrhenius equation to evaluate the effect of temperature on the degradation rate.

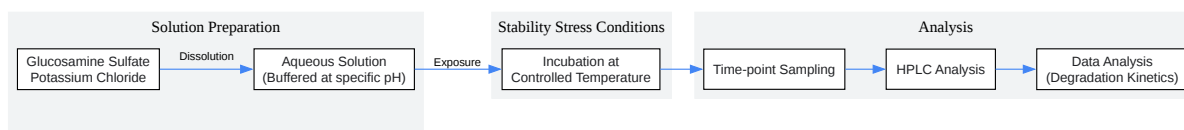
2. HPLC Method for Glucosamine Quantification

This protocol is adapted from a validated stability-indicating HPLC method.^[9]

- Objective: To quantify the concentration of glucosamine in a sample and separate it from potential degradation products.
- Instrumentation:
 - HPLC system with UV detector
 - Amino column (e.g., Phenomenex Luna 150 mm x 4.6 mm, 5 µm)

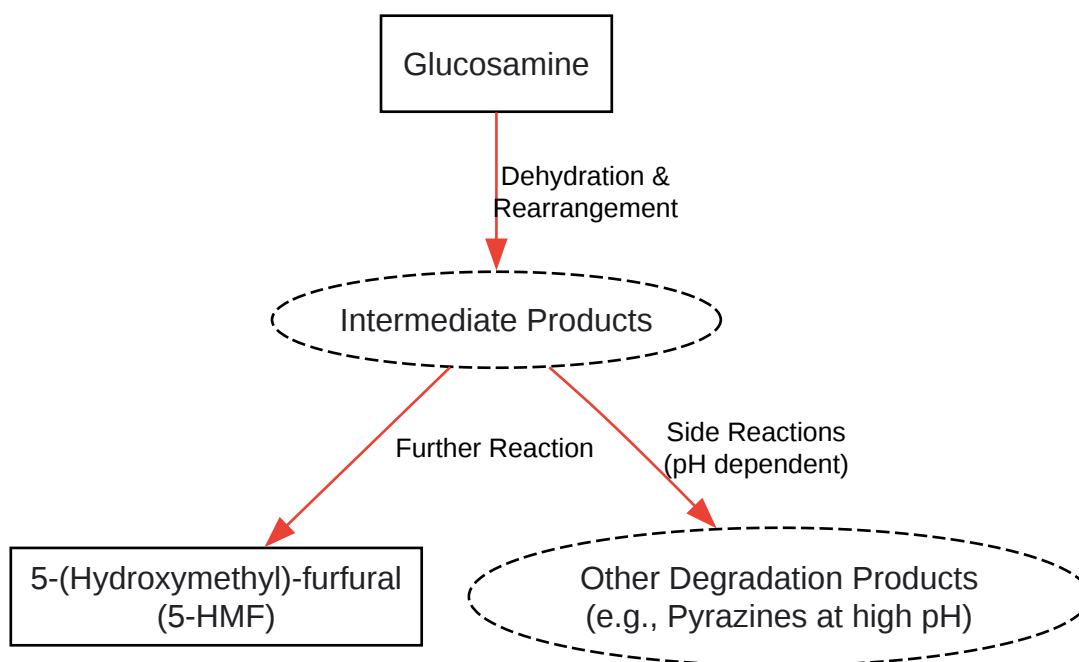
- Chromatographic Conditions:
 - Mobile Phase: Acetonitrile and phosphate buffer (e.g., 75:25, v/v, pH 7.50)
 - Flow Rate: 1.5 mL/min
 - Detection Wavelength: 195 nm
 - Injection Volume: Varies depending on concentration
- Procedure:
 - Prepare standard solutions of glucosamine hydrochloride of known concentrations.
 - Prepare the sample solution by dissolving the **glucosamine sulfate potassium chloride** in the mobile phase or an appropriate solvent.
 - Inject the standard and sample solutions into the HPLC system.
 - Identify and quantify the glucosamine peak based on the retention time and peak area of the standards.
 - The method should be validated for specificity, linearity, accuracy, and precision as per ICH guidelines.

Visualizations



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Caption: Experimental workflow for assessing glucosamine stability.



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Caption: Simplified degradation pathway of glucosamine in aqueous solution.

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